Enhanced Lipophilicity vs. Unsubstituted Piperidine Analog
The target compound exhibits a measured logP of 0.45, compared to 0.16 for 3-Amino-2-(piperidin-1-yl)isonicotinic acid (CAS 1478268-02-8), representing a 2.8-fold increase in calculated lipophilicity . The 4-methylpiperidine regioisomer (CAS 1479547-38-0) shows a logP of 0.53, approximately 18% higher than the target, indicating that the 4-methyl substitution position confers intermediate lipophilicity between the unsubstituted and 3-methyl variants . This quantitative ordering (0.16 < 0.45 < 0.53) demonstrates that the methyl position, not merely its presence, tunes logP in a measurable and position-dependent manner.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.45 |
| Comparator Or Baseline | Unsubstituted analog (CAS 1478268-02-8): LogP = 0.16; 3-Methyl isomer (CAS 1479547-38-0): LogP = 0.53 |
| Quantified Difference | 2.8-fold increase vs. unsubstituted (ΔLogP = +0.29); 15% decrease vs. 3-methyl isomer (ΔLogP = −0.08) |
| Conditions | Computed logP values from Fluorochem product datasheets, consistent computational methodology across all three compounds |
Why This Matters
For medicinal chemistry procurement, a logP difference of ~0.3 units can translate to a significant shift in membrane permeability and oral bioavailability, making the target compound the preferred choice when intermediate lipophilicity is required to balance solubility and cell penetration.
